
Pentatriacontadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentatriacontadiene is a semiochemical compound with the molecular formula C35H68. It is part of the antennal pheromones of certain insects, such as the parasitoid wasp Leptopilina, and plays a crucial role in chemical communication systems . This compound is involved in various biological processes, including mate attraction, chemical defense, and competition avoidance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentatriacontadiene typically involves the coupling of smaller hydrocarbon units under specific reaction conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds .
Análisis De Reacciones Químicas
Types of Reactions
Pentatriacontadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Pentatriacontadiene has several scientific research applications, including:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Mecanismo De Acción
Pentatriacontadiene exerts its effects through its role as a semiochemical. In insects, it is transferred between male and female antennae during courtship, eliciting receptiveness in females. The molecular targets include specific receptors on the antennae that recognize and bind to the compound, triggering a series of behavioral responses .
Comparación Con Compuestos Similares
Similar Compounds
Iridomyrmecin: Another semiochemical used by insects for defense and communication.
Cuticular Hydrocarbons: Compounds found on the cuticle of insects that play a role in chemical communication.
Uniqueness
Pentatriacontadiene is unique in its specific role in the antennal pheromones of certain parasitoid wasps. Unlike other semiochemicals, it is involved in both mate attraction and competition avoidance, highlighting its multifunctional nature .
Propiedades
Número CAS |
77046-54-9 |
|---|---|
Fórmula molecular |
C35H68 |
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
pentatriaconta-1,3-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-35H2,2H3 |
Clave InChI |
OOIVGQOUPUNUJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




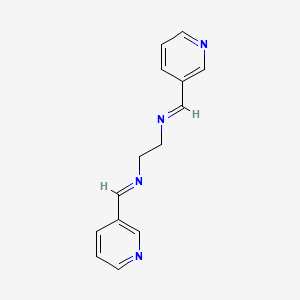
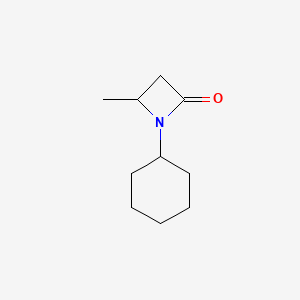
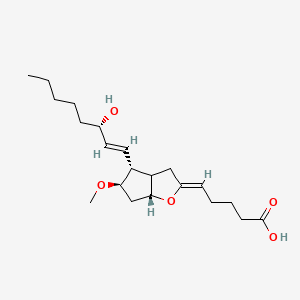
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
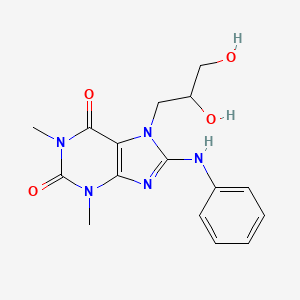
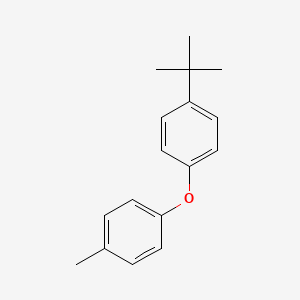
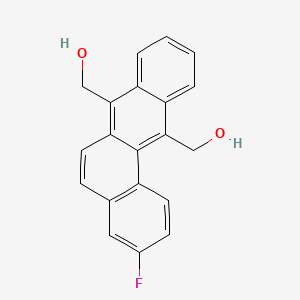
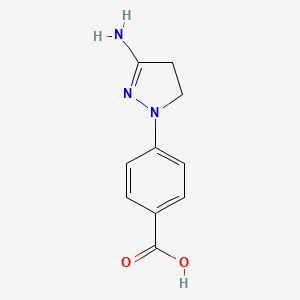
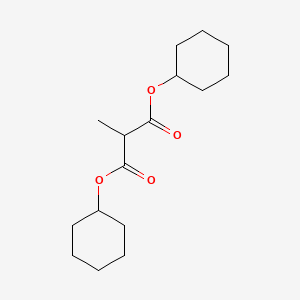
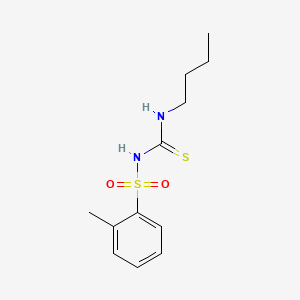

![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
